molecular formula C5H7N3 B1208558 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole CAS No. 6714-29-0

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

货号: B1208558
CAS 编号: 6714-29-0
分子量: 109.13 g/mol
InChI 键: KPMVHELZNRNSMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system containing both imidazole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds, followed by cyclization to form the fused ring system . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

化学反应分析

Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo-pyrazole derivatives, which can exhibit different biological activities and properties .

科学研究应用

Biological Activities

Inhibition of DNA Synthesis
Research has demonstrated that 2,3-dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells cultured in vitro. Notably, it does not affect bacterial cells, indicating a selective action that could be harnessed for therapeutic purposes. The inhibition mechanism is distinct from other known DNA synthesis inhibitors; it can be reversed by deoxyguanosine and potentiated by deoxycytidine. This unique mode of action suggests its potential as an alternative therapeutic agent in cancer treatment or other conditions involving uncontrolled cell proliferation .

Antineoplastic Properties
The compound has been recognized for its antineoplastic properties, particularly through its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in oncology .

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through various methodologies. Recent studies have focused on selective functionalization techniques that enhance the compound's properties:

  • Selective Functionalization : Researchers have developed methods for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using organometallic reagents. These methods allow for regioselective modifications that can improve solubility and bioavailability compared to traditional indole derivatives .
  • Synthesis of Isosteres : The compound has been explored as a non-classical isostere of indole in drug design. For instance, the synthesis of a pruvanserin isostere using this compound resulted in improved aqueous solubility and altered lipophilicity, which are critical factors in drug formulation .

Potential Therapeutic Applications

Given its biological activities and synthetic versatility, this compound holds promise in several therapeutic areas:

  • Cancer Treatment : Due to its ability to inhibit DNA synthesis selectively in animal cells and its antineoplastic properties, this compound may be developed into a novel anticancer agent.
  • Drug Development : The compound's ability to serve as an isostere for existing drugs opens avenues for creating new formulations with enhanced pharmacological profiles.

Data Table: Summary of Applications

Application AreaDescriptionReferences
DNA Synthesis InhibitionSelectively inhibits DNA synthesis in animal cells; no effect on bacterial cells.
Antineoplastic PropertiesInhibits ribonucleotide reductase; potential use in cancer therapy.
Synthetic VersatilityAllows for selective functionalization leading to improved drug solubility and bioavailability.
Drug Isostere DevelopmentServes as a non-classical isostere of indole; enhances properties of existing drugs.

Case Studies

Case Study 1: Inhibition Mechanism
A study conducted by Ennis et al. (1971) highlighted the mechanism by which this compound inhibits DNA synthesis. The research indicated that the compound's effects could be modulated by nucleosides like deoxyguanosine and deoxycytidine, suggesting potential pathways for therapeutic intervention in diseases characterized by rapid cell division .

Case Study 2: Functionalization Techniques
Recent advancements in the functionalization of the imidazo[1,2-b]pyrazole scaffold have shown promising results in enhancing the physicochemical properties of derived compounds. A comparative analysis between pruvanserin and its imidazo-derived analogs demonstrated significant improvements in solubility and metabolic stability due to structural modifications facilitated by selective functionalization methods .

作用机制

The mechanism of action of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellular DNA synthesis by blocking ribonucleotide reductase, leading to the inhibition of cell proliferation . This mechanism is particularly relevant in its potential use as a chemotherapeutic agent.

相似化合物的比较

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

生物活性

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, commonly referred to as IMPY, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse sources of research.

Overview of Biological Activity

IMPY functions primarily as an inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. By inhibiting RR, IMPY disrupts the proliferation of cancer cells, making it a candidate for chemotherapeutic applications. The compound has been evaluated in various preclinical and clinical studies to assess its efficacy and safety profile.

  • Inhibition of Ribonucleotide Reductase : IMPY has been shown to inhibit RR effectively, leading to reduced DNA synthesis in tumor cells. This mechanism is crucial for its anticancer activity against leukemia cell lines such as L1210 and P388 .
  • Cell Cycle Synchronization : Studies indicate that IMPY can synchronize tumor cells in the S phase of the cell cycle after a single injection. This synchronization may enhance the effectiveness of other chemotherapeutic agents used in combination therapies .
  • Differential Effects on Normal vs. Tumor Cells : Research shows that while IMPY inhibits proliferation in both normal and tumor cells initially, normal cells recover more quickly than tumor cells, suggesting a potential therapeutic window for maximizing efficacy while minimizing toxicity .

Phase I Clinical Trials

IMPY underwent Phase I clinical trials to evaluate its pharmacological properties and safety. Key findings include:

  • Dose-Dependent Toxicity : Patients experienced dose-dependent toxic effects such as hemolytic anemia, vomiting, and confusion. These effects were reversible upon cessation of treatment .
  • Pharmacokinetics : IMPY demonstrated the ability to penetrate the cerebrospinal fluid and accumulate in gastric secretions. Its clearance was notably impaired in patients with hepatic insufficiency .

Efficacy Against Cancer

In preclinical studies, IMPY exhibited significant antiproliferative effects against various cancer cell lines:

  • Leukemia Models : In vivo studies showed that doses ranging from 250 to 500 mg/kg did not consistently prolong survival in tumor-bearing mice but did synchronize tumor cells for enhanced treatment with other agents .
  • Melanoma Applications : Recent formulations incorporating IMPY derivatives have shown promise against melanoma cells resistant to conventional therapies like Vemurafenib. These formulations demonstrated superior cytotoxicity compared to existing treatments .

Data Summary

The following table summarizes key findings from various studies on IMPY:

Study TypeFindingsReference
Preclinical StudyInhibition of RR; synchronization of tumor cells in S phase; differential recovery rates
Phase I Clinical TrialDose-dependent toxicity; reversible side effects; pharmacokinetic profile
Antiproliferative StudyEffective against melanoma; superior efficacy over Vemurafenib-resistant cells

Case Studies

  • Case Study 1 : A patient with colon cancer showed minimal response to IMPY treatment during clinical trials, highlighting variability in patient responses and the need for personalized approaches in chemotherapy .
  • Case Study 2 : In a study involving melanoma patients, a hydrogel formulation containing an IMPY derivative exhibited significant cytotoxicity against resistant cell lines, suggesting potential for topical applications in cancer therapy .

属性

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-7-8-4-3-6-5(1)8/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMVHELZNRNSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878792
Record name 1H-IMIDAZO[1,2-B]PYRAZOLE, 2,3-DIHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6714-29-0
Record name 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6714-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-imidazo(1,2-b)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006714290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMPY
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name IMPY
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-IMIDAZO[1,2-B]PYRAZOLE, 2,3-DIHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZOLOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX6Z942BKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。